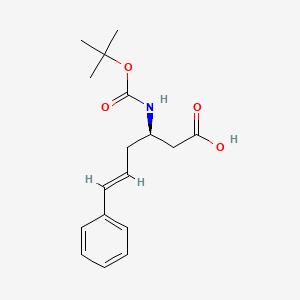

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Description

Unnatural amino acids represent a class of amino acids that are not among the 20 common protein-building blocks found in nature. nih.gov These synthetically derived or naturally occurring but non-proteinogenic compounds have become indispensable in medicinal chemistry and drug discovery. bldpharm.com Their structural diversity allows for the fine-tuning of peptide and peptidomimetic properties, such as enzymatic stability, conformational preference, and biological activity. bldpharm.com

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a non-canonical β-amino acid that possesses several key structural features making it a valuable tool in synthetic chemistry. Its classification as an unnatural amino acid stems from the fact that it is not incorporated into proteins during ribosomal translation. The presence of a phenyl group and a hexenoic acid backbone provides a unique combination of aromatic and aliphatic character, which can be exploited to modulate the physicochemical properties of molecules into which it is incorporated.

This compound is commercially available, often under names such as Boc-D-beta-HAla(styryl)-OH, highlighting its role as a ready-to-use building block for chemical synthesis, particularly in the construction of peptides and peptidomimetics. peptide.comsigmaaldrich.com Its utility is underscored by its inclusion in the catalogs of suppliers specializing in reagents for peptide synthesis.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 332064-73-0 |

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.37 g/mol |

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. Most biologically active molecules are chiral, and their three-dimensional structure is critical to their function. Chiral amino acids, with their stereogenic center at the α-carbon (or β-carbon in the case of β-amino acids), are fundamental building blocks for creating molecules with specific stereochemistry. googleapis.com

The "(R)" designation in this compound specifies the absolute configuration of the chiral center at the third carbon atom of the hexenoic acid chain. The use of enantiomerically pure building blocks like this is crucial in asymmetric synthesis to ensure the production of a single desired stereoisomer of the target molecule. This stereocontrol is vital in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. The stereoselective synthesis of such chiral amino acids is an active area of research, employing various catalytic and enzymatic methods to achieve high enantiomeric purity. netascientific.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. peptide.com Its strategic utility lies in its ability to be readily introduced onto the amino group and subsequently removed under specific, mild acidic conditions. sigmaaldrich.com This allows chemists to selectively mask the reactivity of the amine while performing chemical transformations on other parts of the molecule, such as the carboxylic acid group.

The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many standard synthetic procedures. sigmaaldrich.com In the context of peptide synthesis, Boc-protected amino acids are key intermediates. netascientific.com The protection of the N-terminus allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain. nih.gov The use of Boc-protected amino acids is a cornerstone of both solution-phase and solid-phase peptide synthesis, enabling the construction of complex peptides and peptidomimetics with precisely defined sequences and stereochemistry. cymitquimica.comnih.gov

The general procedure for the synthesis of peptides using Boc-protected amino acids involves the coupling of the carboxylic acid of the Boc-amino acid with the free amine of another amino acid or peptide, followed by the deprotection of the Boc group to reveal a new N-terminal amine ready for the next coupling step. nih.gov This iterative process is fundamental to the synthesis of a vast array of biologically active peptides and related molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIROKVMYFFJKQ-DNGMOHDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc R 3 Amino 6 Phenyl 5 Hexenoic Acid and Its Stereoisomers

Strategies for Asymmetric Synthesis of β-Amino Acids

The asymmetric synthesis of β-amino acids is paramount for accessing enantiomerically pure compounds required for pharmaceutical applications. illinois.edu Methodologies can be broadly categorized by how the crucial β-stereocenter is established, either through enantioselective reactions on a prochiral substrate or by diastereoselective transformations utilizing a chiral auxiliary or catalyst.

Generating the chiral center at the C3 position of the target molecule requires precise enantioselective control. Several catalytic asymmetric methods are prominent for this purpose, including the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters and the asymmetric hydrogenation of enamines. nih.gov

Catalytic asymmetric conjugate addition, often termed Michael addition, stands out as one of the most powerful methods for forming the C-N bond at the β-position stereoselectively. This approach typically involves the reaction of an α,β-unsaturated carbonyl compound with a nitrogen source in the presence of a chiral catalyst. For a molecule like Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, this would involve a suitable 6-phenyl-hexenoic acid derivative as the Michael acceptor. Chiral metal complexes, particularly those of copper, rhodium, and palladium, have been extensively developed for this transformation. The choice of metal and chiral ligand is critical for achieving high enantioselectivity.

For instance, rhodium-catalyzed conjugate additions of organoboron reagents to unsaturated systems have shown great success. libretexts.org Similarly, copper-catalyzed additions of amine equivalents using chiral phosphoramidite (B1245037) ligands can deliver β-amino esters with high enantiomeric excess (ee). nih.gov The table below summarizes representative catalyst systems used in asymmetric conjugate additions to generate chiral β-amino acid derivatives.

| Catalyst Precursor | Chiral Ligand | Nucleophile/Reagent | Typical ee (%) |

| Cu(OTf)₂ | (S)-Tol-BINAP | O-benzylhydroxylamine | >95 |

| [Rh(COD)Cl]₂ | (R)-BINAP | Arylboronic Acid | >98 |

| Pd(OCOCF₃)₂ | Pyridineoxazoline (PyOx) | Arylboronic Acid | 90-99 |

| CuBr·SMe₂ | (R,S)-Josiphos | Grignard Reagent | >96 |

This table presents generalized data from asymmetric conjugate addition literature to illustrate the effectiveness of different catalytic systems.

Enzymatic methods also offer a highly selective route. Lipases can be used for the kinetic resolution of racemic β-amino esters, selectively hydrolyzing one enantiomer and leaving the other untouched. This method is valued for its high selectivity and environmentally benign reaction conditions.

Diastereoselective strategies often rely on the use of a chiral auxiliary attached to the substrate, which directs the approach of a nucleophile or electrophile to one face of the molecule. Following the reaction, the auxiliary is removed to reveal the desired enantiomerically enriched product.

One classic approach involves the alkylation of chiral enolates. For the synthesis of β-amino acids, a chiral amide derived from β-alanine can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral auxiliary. scielo.br For a complex target like this compound, a strategy could involve the diastereoselective conjugate addition of a nucleophile to a chiral Michael acceptor. For example, an α,β-unsaturated imide derived from a chiral amine (like a phenylethylamine) can undergo conjugate addition, with the auxiliary controlling the formation of the new stereocenter.

Another powerful method is the stereoselective addition to chiral N-sulfinyl imines. The chiral tert-butanesulfinyl group acts as an excellent chiral auxiliary, directing the addition of various nucleophiles (e.g., organometallics, enolates) to the imine carbon with high diastereoselectivity. Subsequent removal of the sulfinyl group yields the chiral primary amine. nih.gov This strategy could be adapted by using an appropriate aldehyde precursor to construct the backbone of the target molecule.

Precursor Design and Starting Material Selection for this compound

The synthesis of this compound requires a precursor that contains the C6-phenyl and C5-ene functionalities, as well as a reactive site for the stereoselective introduction of the 3-amino group. A logical and convergent precursor would be an ester of (2E,5E)-6-phenylhexa-2,5-dienoic acid .

This dienoate serves as an extended Michael acceptor. The key challenge in using such a precursor is controlling the regioselectivity of the conjugate addition. Nucleophilic attack can potentially occur at the β-position (C3, 1,4-addition) or the δ-position (C5, 1,6-addition). Achieving selective 1,4-addition of a nitrogen nucleophile is crucial for the synthesis of the desired β-amino acid. maynoothuniversity.ie

The synthesis of the precursor, (2E,5E)-6-phenylhexa-2,5-dienoic acid ester, could begin from cinnamaldehyde (B126680). A Horner-Wadsworth-Emmons reaction between cinnamaldehyde and a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, would form the α,β-unsaturated ester portion and extend the carbon chain, establishing the required diene system.

Proposed Retrosynthetic Pathway:

(A conceptual image representing the retrosynthetic disconnection of the target molecule back to a dienoate precursor and ultimately to cinnamaldehyde.)

The choice of the nitrogen nucleophile and catalyst system is critical for directing the reaction to the C3 position with high enantioselectivity. Chiral amine equivalents or the use of catalytic systems known to favor 1,4- over 1,6-addition would be necessary. Research in asymmetric organocatalysis has shown that chiral secondary amines can catalyze the addition of nucleophiles to dienic systems with controlled regioselectivity. maynoothuniversity.ie

Protection and Deprotection Strategies for the Amino and Carboxylic Acid Functionalities

The manipulation of protecting groups is fundamental in the synthesis of amino acids to prevent unwanted side reactions of the amine and carboxylic acid groups during various synthetic steps.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions (e.g., basic, hydrogenolytic, nucleophilic) and its facile removal under mild acidic conditions. organic-chemistry.org

The Boc group is typically introduced by reacting the free amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is generally high-yielding and clean. The bulky nature of the Boc group can also influence the stereochemical outcome of subsequent reactions.

Table 2: Common Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature |

| Boc₂O | NaHCO₃ / NaOH | Dioxane/Water | Room Temp. |

| Boc₂O | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Room Temp. |

| Boc₂O | 4-DMAP (cat.) | Acetonitrile (MeCN) | Room Temp. |

| Boc₂O | (catalyst-free) | Water | Room Temp. |

The selective removal of protecting groups is essential when multiple protected functionalities are present. The Boc group is acid-labile, a property that allows for orthogonal deprotection strategies in the presence of groups sensitive to other conditions.

Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). The mechanism involves the formation of a stable tert-butyl cation.

Regioselective deprotection becomes crucial when the carboxylic acid is also protected, for example, as a benzyl (B1604629) (Bn) or methyl (Me) ester.

Boc Removal, Ester Intact: If the carboxylic acid is protected as a benzyl ester, the Boc group can be selectively removed with TFA, leaving the benzyl ester untouched.

Ester Removal, Boc Intact: Conversely, a benzyl ester can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), a process to which the Boc group is completely stable. A methyl or ethyl ester can be saponified using a base like LiOH or NaOH without affecting the Boc group.

This orthogonality allows for selective functionalization at either the N-terminus or C-terminus, which is a cornerstone of peptide synthesis and the elaboration of complex amino acid derivatives.

Carbon-Carbon Bond Formation Methodologies at C-5/C-6 Linkage

The construction of the C-5/C-6 bond in the hexenoic acid backbone is a pivotal step in the synthesis of this compound. This linkage is crucial for establishing the core structure upon which the phenyl group and the chiral amino functionality are built. Methodologies to forge this bond often rely on modern organometallic catalysis, enabling precise and efficient assembly.

Olefin-Based Transformations for the Hexenoic Acid Moiety

The formation of the hexenoic acid moiety frequently involves transformations that build upon simpler olefin precursors. These methods are valued for their ability to introduce the carbon-carbon double bond with good control over geometry and position.

One prominent strategy is olefin metathesis , a powerful reaction for the formation of C=C bonds. For instance, a cross-metathesis reaction between a suitable protected amino-containing alkene and another olefin could construct the hexenoic acid skeleton. The synthesis of related compounds like trans-2-hexenedioic acid has been achieved by condensing acrylic acid and 4-pentenoic acid using a 2nd generation Grubbs catalyst, illustrating the utility of this approach. nih.gov

Another approach involves the decarbonylation of carboxylic acids . This method can convert longer-chain fatty acids or their derivatives into terminal olefins, providing a route to the α-olefin structure of the hexenoic acid. researchgate.netmdpi.comresearchgate.net Palladium-monophosphine catalysts have been shown to be effective for this transformation, converting various carboxylic acids into the corresponding alpha-alkenes with high yields and selectivity. mdpi.comresearchgate.net

These olefin-based transformations are summarized in the table below.

| Transformation | Catalyst/Reagent Example | Precursors | Key Feature |

| Olefin Cross-Metathesis | 2nd Generation Grubbs Catalyst | Protected amino-alkene, Acrylic acid derivative | Direct formation of the C=C bond in the hexenoic backbone. nih.gov |

| Catalytic Decarbonylation | Palladium-naphthylphosphine complexes | Heptanoic acid derivative | Creates a terminal olefin from a readily available carboxylic acid. mdpi.comresearchgate.net |

Introduction of the Phenyl Moiety via Cross-Coupling or Addition Reactions

The introduction of the phenyl group at the C-6 position is typically accomplished through robust and versatile cross-coupling reactions or conjugate addition strategies. These methods are mainstays of modern organic synthesis for forming carbon-carbon bonds between sp² and sp³ centers.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Negishi reactions, are highly effective for this purpose. nih.govacs.orgrsc.org These reactions involve coupling an organometallic reagent (e.g., an organoboron or organozinc compound) derived from the hexenoic acid backbone with an aryl halide (e.g., phenyl bromide or iodide). For example, Negishi cross-coupling has been successfully used to synthesize various β- and γ-amino acids from derivatives of aspartic and glutamic acid by reacting organozinc species with aryl halides. rsc.org

Metal-mediated 1,4-addition reactions (conjugate additions) represent another powerful strategy. This approach can involve the addition of an organometallic phenyl reagent (e.g., a phenylboronic acid in the presence of a rhodium catalyst) to a suitable α,β-unsaturated ester, which serves as a precursor to the hexenoic acid chain. nih.gov

The table below highlights key cross-coupling and addition reactions.

| Reaction Type | Catalyst Example | Substrates | Key Feature |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(OAc)₂) | Arylboronic acid, Vinyl halide | Versatile and tolerant of many functional groups for C(sp²)-C(sp²) bond formation. acs.org |

| Negishi Coupling | Palladium complexes (e.g., Pd₂(dba)₃) | Organozinc reagent, Aryl halide | Effective for creating C(sp²)-C(sp³) linkages in amino acid synthesis. rsc.org |

| Rhodium-catalyzed 1,4-Addition | [Rh(OH)((S)-binap)]₂ | Phenylboronic acid, α,β-Unsaturated ester | Enantioselective method to introduce aryl groups. nih.gov |

Stereocontrolled Functionalization of the Alkene Moiety

Controlling the stereochemistry of the molecule is paramount, and functionalization of the alkene moiety provides a key opportunity to do so. Advanced catalytic methods allow for the precise installation of chiral centers through reactions involving the double bond.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a premier method for establishing stereocenters by the addition of hydrogen across a double bond in the presence of a chiral catalyst. For precursors to β-amino acids, this typically involves the hydrogenation of an α,β-unsaturated β-amino ester or a β-enamine ester. researchgate.net

Rhodium complexes featuring chiral phosphine (B1218219) ligands, such as those from the Josiphos family, have demonstrated high efficiency and enantioselectivity (93-97% ee) in the direct hydrogenation of unprotected β-enamino esters. nih.gov Similarly, Rh/DuanPhos catalysts have been used for the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated amides, yielding chiral β-amino amides with excellent enantioselectivities (up to 96% ee). researchgate.net These methods provide direct access to the chiral β-amino acid core with high optical purity. researchgate.netnih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-Josiphos | Unprotected β-enamino esters | 93-97% | nih.gov |

| Rh-DuanPhos | Acyclic tetrasubstituted α,β-unsaturated amides | up to 96% | researchgate.net |

| Iridium-based catalysts | Tetrasubstituted α-Fluoro-β-enamino Esters | High | acs.org |

Stereoselective Olefin Metathesis Approaches

Stereoselective olefin metathesis provides a powerful tool for constructing complex molecules with defined stereochemistry. acs.org In the context of this compound, chiral metathesis catalysts can be employed in ring-closing metathesis (RCM) or cross-metathesis (CM) to generate or modify the alkene moiety with stereocontrol. researchgate.netnih.govnih.gov

For example, chiral ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation complex modified with chiral amino acid ligands, can induce enantioselectivity in metathesis reactions. researchgate.netrsc.org These catalysts can differentiate between prochiral faces of an olefin, leading to the formation of a product with a specific stereochemistry. Ring-rearrangement metathesis (RRM) is another sophisticated variant that can be used to construct complex heterocyclic amino acid derivatives in a stereocontrolled manner. nih.govnih.govresearchgate.net

| Metathesis Approach | Catalyst Type | Application | Key Feature |

| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Ruthenium (e.g., Hoveyda-Grubbs type) | Synthesis of cyclic structures | Creates cyclic alkenes with high enantiomeric purity. researchgate.netrsc.org |

| Enantioselective Cross-Metathesis (ECM) | Chiral Molybdenum or Ruthenium | Union of two different olefin fragments | Forms a new C=C bond while controlling the stereochemistry of adjacent centers. amanote.com |

| Ring-Rearrangement Metathesis (RRM) | Ruthenium (e.g., Grubbs I or II) | Synthesis of fused-ring β-amino lactones/lactams | Stereocontrolled synthesis of complex structures from bicyclic precursors. nih.govnih.govresearchgate.net |

Biocatalytic Approaches to Chiral β-Amino Acids Related to this compound

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amino acids. mdpi.comnih.gov Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

For the synthesis of chiral β-amino acids, several enzymatic strategies are relevant. Transaminases (or aminotransferases) can be used in dynamic kinetic resolution (DKR) processes to prepare aromatic β-branched α-amino acids with high diastereo- and enantioselectivity from α-ketoacid substrates. nih.gov This highlights the potential for enzymes to set multiple stereocenters simultaneously.

Another key biocatalytic method is the asymmetric reductive amination of keto acids . rsc.org This process uses amino acid dehydrogenases with a cofactor like NADH to convert a prochiral keto acid into a chiral amino acid. For example, leucine (B10760876) dehydrogenase and phenylalanine dehydrogenase have been used to produce (S)-β-hydroxyvaline and other amino acids from their corresponding keto acids. mdpi.com These enzymatic methods provide direct routes to optically pure amino acids, which are valuable precursors or analogs. mdpi.comrsc.org

| Enzymatic Method | Enzyme Class | Substrate Example | Product Type | Selectivity |

| Dynamic Kinetic Resolution | Transaminase | α-ketoacids | β-branched aromatic α-amino acids | High diastereo- and enantioselectivity. nih.gov |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenase (e.g., Phenylalanine Dehydrogenase) | Keto acids | Chiral α-amino acids | High enantiomeric excess. mdpi.com |

| Isomerization | Phenylalanine aminomutase (PAM) | α-Phenylalanine derivatives | (S)-β-Phenylalanine derivatives | High enantiomeric excess (>99%). nih.gov |

| Hydrolytic Kinetic Resolution | Lipase (B570770) (e.g., from Candida antarctica) | Racemic β-phenyl β-hydroxyester derivatives | (R)-β-phenylalanine | High enantiomeric excess (>99%). nih.gov |

Enzymatic Resolution and Derivatization

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. For the resolution of racemic Boc-3-amino-(6-phenyl)-5-hexenoic acid, a common approach involves the enzymatic hydrolysis of its corresponding ester derivative.

Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for their high efficiency and selectivity in organic solvents. elsevierpure.commdpi.com The process typically involves the selective hydrolysis of the ester of the (R)- or (S)-enantiomer, leaving the unreacted ester of the other enantiomer. For instance, the racemic methyl or ethyl ester of Boc-3-amino-(6-phenyl)-5-hexenoic acid can be subjected to hydrolysis by CALB. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, while the other (the R-ester) remains largely unreacted. The resulting mixture of the (S)-acid and the (R)-ester can then be separated by conventional chemical methods, such as extraction.

The efficiency of such resolutions is highly dependent on reaction conditions. Key parameters that are often optimized include the choice of enzyme, the organic solvent, temperature, and the nature of the ester group. Protic solvents are generally avoided as they can interfere with the enzymatic activity.

Below is a table summarizing typical findings for lipase-catalyzed resolution of Boc-protected amino acid esters based on analogous systems.

| Enzyme | Acyl/Ester Group | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Ester | Enantiomeric Excess (ee%) of Product Acid |

| Candida antarctica Lipase B | Methyl ester | Toluene | 45 | ~50 | >98% (R) | >95% (S) |

| Pseudomonas cepacia Lipase | Ethyl ester | Diisopropyl ether | 30 | ~48 | >97% (R) | >96% (S) |

| Immobilized CALB | Butyl ester | tert-Butyl methyl ether | 60 | ~50 | >99% (R) | >98% (S) |

This is a representative table based on data for similar compounds. Specific results for this compound would require experimental verification.

Derivatization is another key aspect, often used to facilitate the enzymatic resolution process or for analytical purposes. Esterification of the carboxylic acid is a prerequisite for the hydrolysis-based resolution described above. This can be achieved using standard chemical methods, such as reaction with an alcohol (e.g., methanol, ethanol) under acidic conditions.

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations offer a sustainable and efficient alternative to conventional chemical synthesis for producing chiral compounds. These methods utilize intact microbial cells, which contain a cascade of enzymes capable of catalyzing complex multi-step reactions. For the stereoselective synthesis of this compound, engineered microorganisms can be employed to perform asymmetric amination or hydrolysis reactions.

One prominent strategy involves the use of ω-transaminases (ω-TAs). mdpi.com These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone precursor. The synthesis would start from a suitable keto-acid or keto-ester, which is then converted into the desired chiral amino acid by the microbial cells expressing a stereoselective ω-TA. To drive the reaction equilibrium towards the product, a system for by-product removal is often coupled, such as the use of pyruvate (B1213749) decarboxylase to convert the pyruvate by-product into acetaldehyde (B116499) and CO2. mdpi.com

Another whole-cell approach could involve nitrile hydratase and amidase systems, commonly found in bacteria such as Rhodococcus species. tugraz.at This process would start from a corresponding β-amino nitrile. The nitrile group is first hydrated to an amide by nitrile hydratase, followed by the stereoselective hydrolysis of the amide to the carboxylic acid by an amidase, yielding the desired enantiomerically pure amino acid. tugraz.at

The table below illustrates potential outcomes of a whole-cell biotransformation approach for the synthesis of a chiral Boc-amino acid, based on data from related syntheses.

| Microbial Strain | Enzyme System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |

| Engineered E. coli | ω-Transaminase | Prochiral β-keto ester | R | 85 | >99 |

| Rhodococcus equi | Nitrile Hydratase/Amidase | Racemic β-amino nitrile | R | 42 (from one enantiomer) | >98 |

| Arthrobacter sp. | Engineered Transaminase | Prochiral ketone | R | 92 | >99 |

This table represents plausible data based on whole-cell biotransformations of analogous substrates.

Solid-Phase Synthesis Applications and Adaptations

This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce unique structural motifs into peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS. peptide.com

In this methodology, the N-terminus of the amino acid is protected by the acid-labile Boc group, while reactive side chains are protected by more acid-stable groups like benzyl ethers or esters. The C-terminal amino acid is first anchored to a solid support, typically a Merrifield or PAM (phenylacetamidomethyl) resin. chempep.com The synthesis proceeds by cycles of Nα-Boc deprotection using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and coupling of the next Boc-protected amino acid. peptide.com

The incorporation of this compound would follow this standard cycle. Coupling is typically mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) to ensure efficient peptide bond formation. researchgate.net

Due to the unique structure of this compound, certain adaptations may be necessary. The steric bulk of the side chain might slow down the coupling reaction, potentially requiring longer reaction times or double coupling cycles to achieve complete reaction. The presence of the double bond in the side chain is generally stable to the standard conditions of Boc-SPPS, but care must be taken during the final cleavage step.

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF). chempep.com Scavengers, such as anisole (B1667542) or thioanisole, are added to prevent side reactions with sensitive residues.

Recent advancements have also explored aqueous, microwave-assisted SPPS using Boc-amino acid nanoparticles, which can accelerate the synthesis and reduce the use of organic solvents. mdpi.com

Stereochemical Fidelity and Chiral Purity Assessment

Methodologies for Confirming Enantiomeric and Diastereomeric Excess

The assessment of stereochemical purity involves determining the enantiomeric excess (ee) and, if applicable, the diastereomeric excess (de). Enantiomeric excess quantifies the purity of a sample with respect to its enantiomers, while diastereomeric excess measures the purity relative to its diastereomers. The primary techniques employed for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsemmelweis.hu

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs have proven particularly effective for the chiral analysis of N-blocked amino acids like Boc-derivatives. researchgate.netsigmaaldrich.com By comparing the peak areas of the (R)- and (S)-enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining both diastereomeric and enantiomeric excess.

Diastereomeric Excess: Since diastereomers have distinct physical properties, their corresponding nuclei are in different chemical environments and will exhibit separate, distinguishable signals in an NMR spectrum. researchgate.net The ratio of these diastereomers can be determined by comparing the integration of their unique signals. rsc.org

Enantiomeric Excess: Enantiomers are indistinguishable in a standard achiral NMR experiment. However, their quantification is possible through the use of chiral auxiliary agents. Chiral derivatizing agents can be used to convert the enantiomers into a mixture of diastereomers, which can then be analyzed by NMR. researchgate.net Alternatively, chiral solvating agents form rapid and reversible diastereomeric complexes with the enantiomers in situ, inducing a chemical shift difference between the signals of the two enantiomers, allowing for their direct quantification from the spectrum. semmelweis.hu

Spectroscopic and Chromatographic Techniques for Stereoisomer Differentiation

Detailed differentiation of stereoisomers is achieved through optimized chromatographic and spectroscopic methods.

Chromatographic Techniques: Chiral HPLC is the most widely used method for separating enantiomers of N-protected amino acids. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. mst.edu The stability of these complexes differs for each enantiomer, resulting in differential retention. Macrocyclic antibiotics, such as teicoplanin and ristocetin (B1679390) A, are common chiral selectors used in commercial CSPs that show broad selectivity for these compounds. researchgate.netsigmaaldrich.com The choice of mobile phase—typically reversed-phase or polar organic mode—is critical for optimizing retention and resolution. sigmaaldrich.com

| Chiral Stationary Phase (CSP) | Chiral Selector Type | Effective Mobile Phase Mode | Interaction Mechanisms |

|---|---|---|---|

| CHIROBIOTIC T | Teicoplanin (Macrocyclic Glycopeptide) | Reversed-Phase | Ion-exchange, Hydrogen bonding, Dipolar, Steric interactions sigmaaldrich.commst.edu |

| CHIROBIOTIC R | Ristocetin A (Macrocyclic Glycopeptide) | Reversed-Phase, Polar Organic | Ion-exchange, Hydrogen bonding, Dipolar, Steric interactions sigmaaldrich.commst.edu |

| Polysaccharide-based CSPs | e.g., Amylose or Cellulose (B213188) derivatives | Normal-Phase, Reversed-Phase | Hydrogen bonding, Dipolar, Steric/Inclusion complexes sigmaaldrich.com |

Spectroscopic Techniques: ¹H NMR spectroscopy is highly effective for the analysis of diastereomers. The non-identical spatial arrangement of atoms in diastereomers leads to unique magnetic environments for their protons, resulting in distinct chemical shifts and coupling constants. researchgate.net For instance, in a mixture of diastereomers, it is common to observe a doubling of signals for protons near the stereogenic centers. researchgate.netrsc.org The relative quantities of the diastereomers are determined by integrating these non-overlapping signals.

For enantiomeric purity, ¹H NMR in conjunction with a chiral solvating agent can be employed. The agent creates a chiral environment around the enantiomers, making their corresponding protons diastereotopic and thus chemically non-equivalent. This results in separate peaks for each enantiomer, and the enantiomeric excess is calculated from the ratio of their signal integrals. semmelweis.hu

Factors Influencing Optical Purity in Synthesis

The final optical purity of Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is contingent on several factors throughout the synthetic process.

Stereochemical Integrity of Starting Materials: The most critical factor is the enantiomeric purity of the chiral precursors. The synthesis of enantiopure compounds often begins with materials from the "chiral pool." Any impurity in the starting material will likely carry through the synthesis, lowering the optical purity of the final product.

Stereoselectivity of Reactions: The synthetic route must employ highly stereoselective reactions. Asymmetric synthesis strategies are designed to create the desired stereocenter with high fidelity. This can involve the use of chiral catalysts, auxiliaries, or reagents that control the three-dimensional approach of reactants.

Reaction Conditions: The conditions under which reactions are performed can significantly impact stereochemical integrity. Harsh conditions, such as high temperatures or the presence of strong acids or bases, can cause epimerization or racemization at sensitive stereocenters, thereby eroding the optical purity. Conversely, transformations carried out under mild conditions are known to proceed with minimal loss of stereochemical integrity. nih.gov

Purification and Isolation: Post-reaction workup and purification steps must be carefully designed to avoid racemization. Furthermore, techniques like fractional crystallization or preparative chiral chromatography can be employed to enhance the enantiomeric or diastereomeric excess of an intermediate or the final compound if the initial stereoselectivity was not sufficiently high.

| Factor | Influence on Optical Purity | Mitigation/Control Strategy |

|---|---|---|

| Purity of Precursors | Directly limits the maximum achievable optical purity of the product. | Use starting materials with the highest possible enantiomeric excess. |

| Reaction Stereoselectivity | Determines the initial ratio of stereoisomers formed. | Employ optimized asymmetric synthesis methods (chiral catalysts, auxiliaries). |

| Reaction Conditions (pH, Temp.) | Harsh conditions can cause racemization of existing chiral centers. nih.gov | Utilize mild reaction conditions; avoid excessive heat and strong acids/bases. |

| Purification Method | Can either degrade or enhance optical purity. | Use non-racemizing purification techniques; apply enantioselective methods (e.g., chiral chromatography) for enrichment. |

Applications As a Versatile Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Peptidomimetics Utilizing Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of non-natural amino acids like this compound is a key strategy in the design of novel peptidomimetics. The specific stereochemistry at the C3 position is crucial for controlling the three-dimensional arrangement of the resulting molecule, which in turn influences its biological activity.

The synthesis of peptidomimetics often involves the use of protected amino acids in solid-phase or solution-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group on the amine is readily removed under acidic conditions, allowing for the sequential coupling of other amino acids or synthetic building blocks.

| Structural Feature | Significance in Peptidomimetic Design |

|---|---|

| (R)-Chirality at C3 | Provides precise stereochemical control, influencing the final conformation and biological interactions of the peptidomimetic. |

| Boc-Protected Amine | Facilitates standard peptide coupling methodologies and is easily deprotected for chain elongation. sigmaaldrich.com |

| Phenyl Group | Introduces aromaticity and hydrophobicity, potentially engaging in π-π stacking or hydrophobic interactions with biological targets. |

| Terminal Alkene | Offers a reactive handle for further chemical modifications, such as cross-linking or the introduction of other functional groups. |

| Hexenoic Acid Backbone | Provides a flexible yet defined scaffold for positioning functional groups in three-dimensional space. |

Incorporation into β-Peptides and Foldamers for Conformational Control

β-Peptides are oligomers of β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids. researchgate.net This structural difference leads to the formation of unique and stable secondary structures, such as helices and turns, that are resistant to proteolytic degradation. nih.gov Non-natural oligomers that adopt well-defined three-dimensional structures are known as foldamers. nih.govduke.edu

The incorporation of building blocks like this compound into peptide chains can induce specific folding patterns. The stereochemistry and the substitution pattern of the β-amino acid residue play a critical role in directing the conformation of the resulting β-peptide or foldamer. nih.gov The phenyl group can further influence the folding through steric effects and potential aromatic interactions, contributing to the stability of the desired conformation. wisc.edu

Construction of Macrocyclic Peptidomimetics via Intramolecular Cross-Linking

Macrocyclization is a widely used strategy in drug discovery to create conformationally constrained and metabolically stable molecules. The terminal alkene in this compound serves as a convenient functional group for intramolecular cross-linking reactions, such as ring-closing metathesis, to form macrocyclic peptidomimetics. By incorporating this building block into a peptide sequence, a covalent bridge can be formed, locking the peptide into a specific bioactive conformation.

Synthesis of Hydroxyethylene Dipeptide Isosteres

Hydroxyethylene dipeptide isosteres are mimics of the peptide bond where the amide linkage is replaced by a -CH(OH)-CH2- group. This modification imparts resistance to enzymatic cleavage and can lead to improved binding affinity with target proteins. The synthesis of these isosteres can be achieved through various synthetic routes, often involving chiral aldehydes as key intermediates. nih.gov this compound can serve as a precursor to such chiral aldehydes after suitable functional group transformations. The inherent chirality of the starting material ensures the stereochemical integrity of the final hydroxyethylene isostere.

Modulation of Peptidomimetic Stability and Conformation

The stability and conformation of peptidomimetics are critical for their biological function. nih.gov The inclusion of non-natural amino acids with specific structural features can significantly influence these properties. The bulky phenyl group and the defined stereocenter of this compound can introduce conformational constraints, leading to more stable and well-defined three-dimensional structures. nih.gov This conformational pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Role in Natural Product Synthesis and Analogue Development

Natural products often possess complex and biologically active structures. The development of synthetic routes to these molecules and their analogues is a major focus of organic chemistry. mdpi.com Chiral building blocks like this compound can serve as valuable starting materials in the total synthesis of natural products or in the creation of simplified analogues that retain the key pharmacophoric elements. The combination of stereochemistry and multiple functional groups in this compound allows for its elaboration into more complex molecular frameworks.

Utilization in Combinatorial Library Generation for Diverse Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. nih.gov The "split-mix" synthesis method is a common approach for creating one-bead-one-compound (OBOC) libraries. nih.gov this compound, with its protected amine and reactive carboxylic acid, is well-suited for incorporation into combinatorial libraries using solid-phase synthesis techniques. The terminal alkene provides an additional point of diversity, allowing for further reactions to expand the chemical space of the library. The generation of diverse libraries of peptidomimetics or other small molecules based on this scaffold can facilitate the discovery of new bioactive compounds. researchgate.netnih.gov

| Application Area | Role of this compound | Key Enabling Features |

|---|---|---|

| Peptidomimetic Design | Introduction of non-natural structural elements for improved properties. | Chirality, protected amine, phenyl group. |

| β-Peptides and Foldamers | Induction of stable, non-natural secondary structures. | β-amino acid backbone, stereocenter. |

| Macrocyclic Peptidomimetics | Facilitation of intramolecular cross-linking for conformational constraint. | Terminal alkene for ring-closing metathesis. |

| Hydroxyethylene Dipeptide Isosteres | Chiral precursor for the synthesis of non-cleavable peptide bond mimics. | Defined stereochemistry. |

| Natural Product Synthesis | Versatile starting material for the construction of complex molecules. | Multiple functional groups and stereocenter. |

| Combinatorial Libraries | Scaffold for the generation of diverse compound libraries. | Compatibility with solid-phase synthesis, additional point for diversification. |

Integration into Chemical Biology Tools for Protein Engineering

The precise control over protein structure and function is a central goal in chemical biology. The incorporation of unnatural amino acids (UAAs) with unique functionalities into proteins is a powerful strategy to achieve this. Boc-(R)-3-amino-6-phenyl-5-hexenoic acid, with its distinct chemical handles, serves as a precursor for UAAs designed for protein engineering applications.

The vinylphenyl group present in the molecule offers a site for bioorthogonal reactions, allowing for the specific labeling and modification of proteins. This functionality can be exploited to attach fluorescent probes, cross-linking agents, or other reporter molecules to a target protein at a specific site. This site-specific modification enables detailed studies of protein localization, interaction partners, and conformational changes within the complex cellular environment.

While direct experimental evidence for the integration of Boc-(R)-3-amino-6-phenyl-5-hexenoic acid itself into protein engineering tools is not extensively documented in publicly available literature, the principles of unnatural amino acid mutagenesis support its potential. The general workflow involves the evolution of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can recognize the unnatural amino acid and incorporate it into a growing polypeptide chain in response to a specific codon, typically a stop codon like the amber codon (UAG). The structural motifs present in this compound are analogous to other UAAs that have been successfully incorporated into proteins for various applications.

Table 1: Potential Applications in Protein Engineering

| Application | Description |

| Fluorescent Labeling | The terminal alkene can be functionalized with a fluorescent dye for tracking protein localization and dynamics. |

| Photo-Cross-linking | The phenyl group can be modified to include a photo-activatable cross-linking moiety to identify protein-protein interactions. |

| Protein Immobilization | The carboxylic acid or the deprotected amine can be used to attach the protein to a solid support for various biochemical assays. |

| Modulation of Protein Activity | The introduction of this bulky, chiral amino acid can alter the local protein environment, thereby modulating its activity or stability. |

Application as a Chiral Scaffold for the Synthesis of Complex Nitrogen-Containing Molecules

The stereochemically defined structure of Boc-(R)-3-amino-6-phenyl-5-hexenoic acid makes it an excellent chiral scaffold for the asymmetric synthesis of a variety of complex nitrogen-containing molecules, including alkaloids and other natural products. The presence of multiple functional groups provides numerous opportunities for strategic chemical transformations.

The protected amine at the C3 position and the carboxylic acid allow for standard peptide coupling reactions, enabling its incorporation into peptide-based structures or serving as a handle for further functionalization. The terminal alkene is a particularly versatile functional group that can participate in a wide range of reactions, including:

Cyclization Reactions: Intramolecular reactions involving the alkene and other functional groups within the molecule can lead to the formation of various heterocyclic systems, such as piperidines and other nitrogen-containing rings. These ring systems are common motifs in many biologically active natural products.

Metathesis Reactions: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, allowing for the construction of macrocycles and other complex architectures.

Oxidative Cleavage: Cleavage of the double bond can yield an aldehyde, which can then be used in a variety of subsequent transformations.

For instance, the synthesis of substituted piperidines, a common core structure in many pharmaceuticals, can be envisioned starting from Boc-(R)-3-amino-6-phenyl-5-hexenoic acid. A potential synthetic route could involve the reduction of the carboxylic acid to an alcohol, followed by intramolecular cyclization via hydroamination or other cyclization strategies targeting the alkene.

Table 2: Key Reactions for Synthetic Diversification

| Reaction Type | Functional Group Involved | Potential Products |

| Peptide Coupling | Carboxylic Acid, Amine | Peptidomimetics, Functionalized Scaffolds |

| Intramolecular Cyclization | Alkene, Amine/Carboxylic Acid | Piperidines, Lactams, other N-Heterocycles |

| Olefin Metathesis | Alkene | Macrocycles, Complex Hydrocarbons |

| Epoxidation/Diol Formation | Alkene | Functionalized acyclic precursors |

| Oxidative Cleavage | Alkene | Aldehydes for further elaboration |

While specific, detailed examples of the total synthesis of complex natural products starting from Boc-(R)-3-amino-6-phenyl-5-hexenoic acid are not readily found in the surveyed literature, its structural components and the reactivity of its functional groups strongly suggest its utility as a versatile chiral starting material for such endeavors. The principles of synthetic organic chemistry support its application in building complex molecular frameworks with high stereochemical control.

Derivatization and Chemical Transformations of Boc R 3 Amino 6 Phenyl 5 Hexenoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, commonly transformed into amides and esters to build larger molecules such as peptides or small-molecule conjugates.

The carboxylic acid of Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can be activated by various coupling reagents to facilitate amide bond formation with primary or secondary amines. This is a fundamental transformation in peptide synthesis and medicinal chemistry. Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

For Boc-protected β-amino acids, standard peptide coupling conditions are generally effective. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are used to minimize side reactions and prevent racemization. More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high efficiency and are suitable for coupling sterically hindered amino acids.

Table 1: Representative Conditions for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| EDC·HCl | HOBt | DIPEA | DMF/DCM | Good to Excellent |

| DCC | NHS | NMM | DCM | Good to Excellent |

| HATU | - | DIPEA | DMF | Excellent |

This table presents common conditions for amide bond formation with Boc-protected amino acids. Specific yields depend on the coupling partners.

Esterification of the carboxylic acid moiety is another common transformation. Methyl, ethyl, or benzyl (B1604629) esters can be prepared to protect the carboxylic acid during subsequent reactions or to modify the compound's physicochemical properties. A straightforward method for esterification involves reacting the amino acid with an alcohol under acidic conditions. For instance, treatment with methanol (B129727) in the presence of trimethylchlorosilane or thionyl chloride provides the corresponding methyl ester hydrochloride in good yields. researchgate.net

Alternatively, N-protected amino acids can be esterified under milder conditions. For example, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate can yield the corresponding ester. nih.gov This method is particularly useful for substrates sensitive to strong acids.

Table 2: Common Esterification Methods for N-Boc Amino Acids

| Reagent(s) | Alcohol | Conditions | Product |

|---|---|---|---|

| SOCl₂ | Methanol | Reflux | Methyl Ester |

| MeI, K₂CO₃ | - | Acetone, Reflux | Methyl Ester |

| Benzyl bromide, Cs₂CO₃ | - | DMF, RT | Benzyl Ester |

This table illustrates various methods applicable for the esterification of the carboxylic acid group.

Chemical Modifications of the Phenyl-Substituted Hexene Chain

The terminal alkene and the phenyl ring in the side chain of this compound are also sites for chemical modification, provided the reaction conditions are compatible with the protected amino acid structure.

Reactions of the Alkene:

Catalytic Hydrogenation: The terminal double bond can be selectively reduced to a saturated alkyl chain via catalytic hydrogenation. libretexts.orgkhanacademy.org This is typically performed using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org This transformation converts the hexenoyl side chain into a hexyl chain, yielding Boc-(R)-3-amino-(6-phenyl)-hexanoic acid. The reaction is generally chemoselective for the alkene in the presence of the phenyl ring under standard conditions.

Epoxidation: The alkene can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. rsc.orgorganic-chemistry.org This introduces a reactive three-membered ring that can be opened by various nucleophiles to install new functional groups.

Dihydroxylation: The double bond can undergo dihydroxylation to form a diol. This can be achieved using osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Reactions of the Phenyl Ring:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. However, the reaction conditions (e.g., strong acids) must be carefully chosen to avoid premature deprotection of the Boc group or other side reactions. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions.

Table 3: Potential Modifications of the Phenyl-Hexene Chain

| Reaction Type | Reagent(s) | Functional Group | Product Moiety |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Alkene | Saturated Alkyl Chain |

| Epoxidation | m-CPBA | Alkene | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO | Alkene | Diol |

This table summarizes potential chemical modifications on the side chain of the molecule.

Reactions Involving the Alkene Functionality

The terminal double bond in this compound is susceptible to a range of addition reactions, enabling the introduction of various functionalities. Common transformations include hydrogenation, dihydroxylation, and epoxidation.

Hydrogenation: The alkene can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The Boc protecting group is generally stable under these neutral hydrogenation conditions. researchgate.net This transformation saturates the hexenoic acid chain, yielding Boc-(R)-3-amino-(6-phenyl)-hexanoic acid.

Dihydroxylation: Asymmetric dihydroxylation, a powerful method for creating chiral diols, can be applied to the terminal alkene. The Sharpless asymmetric dihydroxylation, for instance, utilizes osmium tetroxide in catalytic amounts, a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO), and a chiral ligand to achieve high enantioselectivity. researchgate.net This reaction would convert the terminal double bond into a 1,2-diol, affording a derivative with two new stereocenters.

Epoxidation: The terminal alkene can be converted to an epoxide, a versatile synthetic intermediate. Epoxidation can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA). More advanced methods, including catalytic systems like methyltrioxorhenium with hydrogen peroxide, offer efficient epoxidation of terminal alkenes. rsc.org Enzymatic epoxidation using peroxygenases has also been reported for long-chain terminal alkenes. mdpi.comcsic.es

Table 1: Representative Reactions of the Alkene Functionality This table presents plausible transformations based on the known reactivity of similar functional groups.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, in a solvent like methanol or ethyl acetate | Boc-(R)-3-amino-(6-phenyl)-hexanoic acid |

| Dihydroxylation | OsO₄ (catalytic), NMO, chiral ligand (e.g., AD-mix-β), in a t-BuOH/H₂O mixture | Boc-(R)-3-amino-5,6-dihydroxy-(6-phenyl)-hexanoic acid |

| Epoxidation | m-CPBA in a chlorinated solvent (e.g., CH₂Cl₂) or Methyltrioxorhenium/H₂O₂ | Boc-(R)-3-amino-5,6-epoxy-(6-phenyl)-hexanoic acid |

Derivatization of the Phenyl Ring (e.g., halogenation, nitration, etc.)

The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The presence of the alkyl chain substituent on the ring directs incoming electrophiles primarily to the ortho and para positions. The Boc-protected amino group is sufficiently distant so as not to significantly influence the electronic properties of the phenyl ring.

Halogenation: The phenyl ring can be halogenated using appropriate reagents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a catalyst, and iodination can be performed with N-iodosuccinimide (NIS). Palladium-catalyzed C-H halogenation has also been reported for phenylalanine derivatives, offering regioselective introduction of halogens at the ortho position, directed by a primary amine. researchgate.net

Nitration: Nitration of the phenyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. These conditions must be carefully controlled to avoid potential side reactions. The nitration of Boc-protected phenylalanine has been documented, leading to the formation of nitro-derivatives, which are valuable precursors for further synthetic modifications. nih.govnih.gov

Table 2: Representative Derivatizations of the Phenyl Ring This table presents plausible transformations based on the known reactivity of similar functional groups.

| Reaction | Reagents and Conditions | Major Products |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), catalyst (e.g., trifluoroacetic acid) | Boc-(R)-3-amino-(ortho/para-bromo-6-phenyl)-5-hexenoic acid |

| Iodination | N-Iodosuccinimide (NIS), catalyst | Boc-(R)-3-amino-(ortho/para-iodo-6-phenyl)-5-hexenoic acid |

| Nitration | HNO₃, H₂SO₄, at low temperature | Boc-(R)-3-amino-(ortho/para-nitro-6-phenyl)-5-hexenoic acid |

Advanced Characterization Techniques for Boc R 3 Amino 6 Phenyl 5 Hexenoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

¹H NMR: The proton NMR spectrum would display characteristic signals for each unique proton in the molecule. Key expected resonances include a nine-proton singlet for the tert-butyl group of the Boc protector, signals for the diastereotopic protons of the two CH₂ groups, a multiplet for the chiral proton at the C3 position, and distinct signals for the vinyl protons of the hexenoic acid backbone. The protons of the phenyl group would appear as multiplets in the aromatic region of the spectrum. The acidic proton of the carboxyl group may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. mdpi.com The spectrum would show distinct peaks for the carbonyl carbons of both the Boc group and the carboxylic acid, with their chemical shifts being sensitive to solvent polarity. mdpi.com Other expected signals include those for the quaternary carbon and methyl carbons of the Boc group, the carbons of the phenyl ring, the sp² carbons of the double bond, and the sp³ carbons of the aliphatic chain.

Expected NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C(CH₃)₃ (Boc) | ~1.4 (s, 9H) | ~28.5 (3C) |

| C(CH₃)₃ (Boc) | - | ~80.0 |

| C=O (Boc) | - | ~155.0 |

| -CH₂-COOH | ~2.5 (m, 2H) | ~38.0 |

| -CH(NHBoc)- | ~4.1 (m, 1H) | ~50.0 |

| -CH₂-CH= | ~2.4 (m, 2H) | ~35.0 |

| -CH=CH-Ph | ~6.2 (m, 1H) | ~128.0 |

| =CH-Ph | ~6.5 (d, 1H) | ~132.0 |

| Aromatic CH | ~7.2-7.4 (m, 5H) | ~126.0 - 129.0 |

| Aromatic C (quat) | - | ~137.0 |

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. The introduction of the Boc protecting group results in characteristic changes in the IR spectrum, such as the appearance of bands corresponding to the carbamate (B1207046) functional group. researchgate.net

For this compound, the IR spectrum would confirm the presence of key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. The N-H stretch of the carbamate would appear around 3300-3400 cm⁻¹. Crucially, two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid (~1710 cm⁻¹) and another for the Boc group carbamate (~1690 cm⁻¹). researchgate.net Additional significant peaks would include C=C stretching for the alkene and aromatic ring, and C-H stretching for the aromatic and aliphatic portions of the molecule.

Typical IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbamate (N-Boc) | N-H stretch | 3300 - 3400 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Carbamate (N-Boc) | C=O stretch | ~1690 |

| Alkene / Aromatic | C=C stretch | 1600 - 1680 |

| Aromatic | C-H stretch | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

For this compound (C₁₇H₂₃NO₄), the expected exact mass is 305.1627. In electrospray ionization (ESI), a common technique for such molecules, the compound would likely be observed as protonated [M+H]⁺ (m/z 306.1700) or sodiated [M+Na]⁺ (m/z 328.1519) adducts. A characteristic fragmentation pattern in MS/MS analysis involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the parent ion, providing structural confirmation. mdpi.comnih.gov

Expected Ions in Mass Spectrometry

| Ion | Formula | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₇H₂₄NO₄]⁺ | 306.1700 |

| [M+Na]⁺ | [C₁₇H₂₃NNaO₄]⁺ | 328.1519 |

| [M+H - C₄H₈]⁺ | [C₁₃H₁₆NO₄]⁺ | 250.1074 |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.comresearchgate.net This technique is exceptionally powerful for determining the absolute configuration (R or S) of chiral centers. nih.govresearchgate.net

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the experimental ECD spectrum would be measured and compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov A match between the experimental and the calculated spectrum for the (R)-configuration would provide unambiguous confirmation of the compound's absolute stereochemistry. Enantiomers produce nearly mirror-image ECD spectra, so the technique can also be used to assess enantiomeric purity. nih.gov The characteristic positive or negative bands in the spectrum, known as Cotton effects, serve as a distinct signature of the molecule's chirality. numberanalytics.comnih.gov

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the assessment of both chemical and isomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity analysis of non-volatile compounds like this compound. To determine enantiomeric purity, a chiral stationary phase (CSP) is required. phenomenex.comsigmaaldrich.com

The analysis would involve developing a method using a specialized chiral column. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective for separating enantiomers of Boc-protected amino acids. yakhak.orgresearchgate.net The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) (for normal-phase chromatography) or an aqueous buffered solution with an organic modifier (for reversed-phase chromatography), would be optimized to achieve baseline separation between the (R)- and (S)-enantiomers. yakhak.org By comparing the retention time of the main peak to that of a reference standard of the (S)-enantiomer, the identity can be confirmed. The relative peak area of the undesired enantiomer allows for the precise quantification of the enantiomeric excess (e.e.).

Hypothetical Chiral HPLC Method for Isomeric Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Rt (R)-enantiomer | ~8.5 min |

| Expected Rt (S)-enantiomer | ~10.2 min |

Note: These conditions are illustrative and would require experimental optimization.

Gas Chromatography (GC) on Chiral Phases

Gas Chromatography (GC) on chiral stationary phases (CSPs) is a powerful analytical technique for the separation and quantification of enantiomers. researchgate.net For a compound like this compound, this method is crucial for determining its enantiomeric purity, a critical parameter in pharmaceutical development and asymmetric synthesis. The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times and, thus, separation. gcms.cz

Principle of Chiral GC Separation

The fundamental principle of chiral GC involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the surface of the capillary column. researchgate.net The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. This difference in retention time allows for their separation and individual quantification. For amino acid derivatives, hydrogen bonding, dipole-dipole interactions, and steric hindrance are the primary mechanisms governing chiral recognition. researchgate.net

Sample Preparation and Derivatization

Amino acids and their N-protected derivatives, such as this compound, are generally polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to increase their volatility and thermal stability. sigmaaldrich.com While the amino group is protected by the Boc (tert-butoxycarbonyl) group, the carboxylic acid moiety must be converted into a less polar, more volatile functional group, typically an ester. This is commonly achieved through esterification, for example, by reaction with an alcohol (e.g., methanol (B129727), 2-propanol) in the presence of an acidic catalyst. researchgate.netsigmaaldrich.com

The resulting N-Boc-amino acid ester is sufficiently volatile for GC analysis. The choice of derivatization agent is critical as it must not induce racemization of the chiral center. researchgate.net

Chiral Stationary Phases (CSPs)

The selection of the appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective GC method. For amino acid derivatives, two main classes of CSPs have proven to be highly effective:

Amino Acid-Based CSPs : These phases consist of an L- or D-amino acid derivative, such as L-valine-tert-butylamide, bonded to a polysiloxane backbone. researchgate.net A well-known example is Chirasil-Val. researchgate.netresearchgate.net The enantiomeric recognition mechanism involves a three-point interaction (hydrogen bonding) between the CSP and the analyte enantiomers. researchgate.net The availability of both L- and D-forms of the stationary phase is advantageous, as it allows for the reversal of the elution order, which can be useful for confirming the identity of trace enantiomeric impurities. researchgate.net

Cyclodextrin-Based CSPs : Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. hplc.sk Derivatized cyclodextrins, such as permethylated or acetylated beta- or gamma-cyclodextrins, are coated onto a polysiloxane stationary phase. gcms.czhplc.sk Separation occurs based on the inclusion of the analyte, or a part of it (like the phenyl group in the target molecule), into the cyclodextrin (B1172386) cavity. The differential fit and interactions between the enantiomers and the chiral rim of the cyclodextrin lead to their separation. hplc.sk

Research Findings

While specific experimental data for the chiral GC separation of this compound is not extensively detailed in publicly available literature, the analysis would follow established principles for similar N-protected amino acids. A hypothetical study would involve the methyl ester derivative of the compound, analyzed on a Chirasil-Val column. The expected outcome would be the separation of the (R)- and (S)-enantiomers.

The following interactive data table illustrates the typical results that would be obtained from such an analysis. The data presented is representative for the enantioselective separation of a derivatized Boc-protected amino acid on a chiral GC column and is intended for illustrative purposes.

| Compound Analyzed | Enantiomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) |

|---|---|---|---|---|

| Boc-3-amino-(6-phenyl)-5-hexenoic acid methyl ester | (R)-enantiomer | 22.45 | 99.8 | 1.08 |

| Boc-3-amino-(6-phenyl)-5-hexenoic acid methyl ester | (S)-enantiomer | 24.25 | 0.2 |

Table 1. Representative Chiral GC Separation Data. The separation factor (α) is calculated as the ratio of the adjusted retention time of the later eluting enantiomer to the earlier eluting one. A value greater than 1 indicates separation.

In this representative example, the (R)-enantiomer, being the major component, elutes before the (S)-enantiomer. The separation factor (α) of 1.08 indicates a successful, albeit modest, separation between the two peaks, allowing for accurate quantification of the enantiomeric excess (ee). The detector response, typically from a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be used to determine the peak areas, which directly correlate to the relative amounts of each enantiomer present in the sample.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the three-dimensional structure of flexible molecules and predicting the stereochemical course of their synthesis. nih.govrsc.org

Conformational Analysis: Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid possesses multiple rotatable bonds, leading to a complex landscape of possible conformations. Identifying the low-energy (i.e., most stable) conformers is crucial as the molecule's shape dictates its physical properties and biological activity. Quantum chemical methods calculate the potential energy of the molecule as a function of its geometry. By systematically rotating bonds and minimizing the energy, a set of stable conformers can be identified. The relative energies of these conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution. researchgate.net For instance, calculations might reveal that conformations minimizing steric hindrance between the bulky tert-butoxycarbonyl (Boc) group and the phenyl ring are significantly lower in energy.

| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | -65° (gauche) | 0.00 | 73.1 |

| B | 178° (anti) | 1.20 | 11.0 |

| C | 70° (gauche) | 1.50 | 6.6 |

Stereoselectivity Prediction: Computational chemistry is a valuable tool for predicting the outcome of stereoselective reactions. rsc.org The synthesis of the (R)-enantiomer of 3-amino-(6-phenyl)-5-hexenoic acid requires precise control over the formation of the stereocenter at the C3 position. Theoretical models can elucidate the origin of this selectivity by calculating the energies of the transition states that lead to the different possible stereoisomers (e.g., R vs. S). The stereoisomer formed via the lowest-energy transition state is predicted to be the major product. researchgate.net For example, in a catalyst-controlled reaction, calculations can model the interaction between the substrate, reagents, and a chiral catalyst to identify key non-covalent interactions (like hydrogen bonds or C-H/π interactions) that stabilize one transition state over the other. nih.gov The predicted enantiomeric ratio (e.r.) can be calculated from the difference in the free energies (ΔΔG‡) of the competing transition states.

| Transition State | Product Stereoisomer | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Ratio (R:S) |

|---|---|---|---|

| TS-(R) | (R)-isomer | 0.0 | 96:4 |

| TS-(S) | (S)-isomer | 2.2 |

Molecular Modeling of Interactions in Peptidomimetic Structures

This compound is a γ-amino acid derivative that can be incorporated into peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. nih.govnih.gov Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to understand how these peptidomimetics interact with biological targets like enzymes or receptors. mdpi.com